molecular formula C30H46O B111570 Glochidone CAS No. 6610-55-5

Glochidone

Cat. No.: B111570
CAS No.: 6610-55-5
M. Wt: 422.7 g/mol
InChI Key: FWBYBHVDDGVPDF-BHMAJAPKSA-N
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Description

Glochidone is a naturally occurring triterpenoid compound found in various species of the genus Glochidion, which belongs to the family Phyllanthaceae. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound has attracted significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Biochemical Analysis

Biochemical Properties

Glochidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to have significant antinociceptive effects, suggesting that it may interact with pain-related enzymes and proteins

Cellular Effects

This compound has been found to have potent antiproliferative activity against various lung cancer cell lines . It effectively inhibits lung cancer xenograft tumor growth in nude mice . This suggests that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, docking analysis has found that this compound forms hydrogen bonds with residues of tubulin . It also inhibits tubulin polymerization, suggesting that it may interact with biomolecules by targeting the colchicine binding site . This could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Its potent antiproliferative activity against various lung cancer cell lines suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found to effectively inhibit lung cancer xenograft tumor growth in nude mice

Metabolic Pathways

It has been found to inhibit tubulin polymerization , suggesting that it may interact with enzymes or cofactors involved in this process

Transport and Distribution

Its ability to form hydrogen bonds with residues of tubulin suggests that it may interact with transporters or binding proteins

Subcellular Localization

Its ability to inhibit tubulin polymerization suggests that it may be localized to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glochidone typically involves the extraction of the compound from natural sources, such as the leaves and twigs of Glochidion eriocarpum. The extraction process often includes the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as cell culture and genetic engineering, hold promise for the large-scale production of this compound in the future .

Chemical Reactions Analysis

Types of Reactions

Glochidone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Glochidone is structurally and functionally similar to other triterpenoids, such as glochidiol and glochidonol. it possesses unique properties that distinguish it from these compounds:

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYBHVDDGVPDF-BHMAJAPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Glochidone and where is it found?

A1: this compound is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].

Q4: How is this compound typically isolated and characterized?

A4: this compound is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].

Q5: What biological activities have been reported for this compound?

A5: Research suggests that this compound exhibits a range of biological activities, including:

  • Cytotoxic activity: this compound has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].
  • Antinociceptive activity: Studies have reported that this compound possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].
  • Anti-inflammatory activity: Although less studied, this compound has shown potential anti-inflammatory effects [].

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